![molecular formula C16H12ClNO6 B5642454 5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5642454.png)
5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid
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Description
5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid is a complex organic compound that is part of a broader class of substances known for their diverse applications in materials science, particularly in the development of polymers and coordination polymers. These compounds are often explored for their unique properties which can be tailored for specific uses through the manipulation of their molecular structure and functional groups.
Synthesis Analysis
The synthesis of compounds similar to 5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid often involves multi-step chemical reactions. For instance, novel aromatic diacid monomers, which could be structurally related, have been prepared through a process starting with phthalic anhydride reacting with amino acids or amines, followed by further functionalization steps (Mallakpour & Taghavi, 2008). These processes highlight the complexity and the multi-step nature of synthesizing such advanced organic compounds.
Molecular Structure Analysis
The molecular structure of compounds in this category often features a combination of aromatic rings, amine groups, and other functional groups like carboxylates or esters. The precise arrangement of these groups and the overall molecular geometry significantly influence the compound's reactivity and physical properties. X-ray crystallography and spectroscopic methods like IR, Raman, and NMR are commonly employed to elucidate these structures in detail.
Chemical Reactions and Properties
Chemically, these compounds can participate in various reactions, including polymerization, where they can act as monomers to form polyamides or other types of polymers. Their reactivity can be influenced by the presence of functional groups, which can undergo transformations or participate in the formation of coordination complexes with metals (Wang et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. For instance, the presence of bulky groups or the ability to form hydrogen bonds can significantly affect these properties. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming coordination complexes, are key areas of interest. These properties are explored through various chemical reactions, including esterification, amidation, and the formation of coordination polymers with different metals, which can lead to materials with interesting magnetic, catalytic, or photoluminescent properties (Liu et al., 2014).
Mechanism of Action
properties
IUPAC Name |
5-[[2-(2-chlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c17-12-3-1-2-4-13(12)24-8-14(19)18-11-6-9(15(20)21)5-10(7-11)16(22)23/h1-7H,8H2,(H,18,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWJJGRSWVBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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